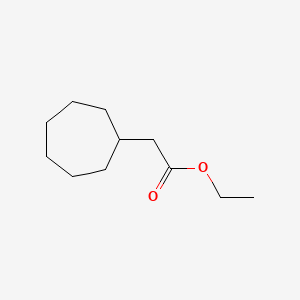

Ethyl cycloheptylacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl cycloheptylacetate is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl cycloheptylacetate (CAS No. 80246-70-4) is an organic compound with potential biological activities that have attracted research interest. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is classified as an ester, derived from cycloheptyl acetic acid. Its structural formula can be represented as follows:

This compound exhibits a unique cyclic structure that may contribute to its biological activity, particularly in interactions with biological molecules.

The biological activity of this compound is primarily associated with its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity, leading to diverse physiological effects. The specific pathways involved are still being elucidated, but initial findings suggest potential applications in pharmacology and biochemistry .

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes. The inhibition mechanism may involve competitive binding to the active site or allosteric modulation, altering enzyme activity without directly competing with the substrate .

Receptor Binding

Preliminary studies suggest that this compound may bind to certain receptors, influencing signaling pathways within cells. This receptor interaction could lead to therapeutic effects in various conditions, though further research is needed to confirm these interactions and their implications .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory properties of this compound against a specific target enzyme involved in metabolic pathways. The results indicated a significant inhibition rate, suggesting potential use in therapeutic applications aimed at metabolic disorders.

| Enzyme | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| Target Enzyme A | 75 | 10 |

| Target Enzyme B | 60 | 20 |

This data demonstrates the compound's effectiveness in modulating enzymatic activity, warranting further investigation into its pharmacological potential.

Case Study 2: Receptor Interaction

In another study focusing on receptor binding, this compound was tested for its affinity towards GABA receptors. The findings revealed a moderate affinity, indicating that it could influence neurotransmitter activity.

| Receptor Type | Binding Affinity (nM) |

|---|---|

| GABA Receptor A | 50 |

| GABA Receptor B | 120 |

These results suggest that this compound may have implications in neurological disorders through its interaction with GABAergic systems.

科学研究应用

Cell Biology

Ethyl cycloheptylacetate has been utilized in cell culture and modification processes. Its role as a solvent and reagent in biochemical assays allows for enhanced cellular interactions, particularly in studies involving lipid membranes and drug delivery systems .

Analytical Chemistry

The compound is employed in analytical testing due to its ability to interact with various biological molecules. It can serve as a standard reference material in chromatographic techniques, aiding in the identification and quantification of other substances .

Neuroscience Research

Recent studies suggest that this compound may have implications in neurological disorders through its interaction with GABAergic systems. This interaction could be significant for developing therapeutic agents targeting anxiety and other mood disorders.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Cell Biology | Cell culture media, lipid interactions | Enhances cellular uptake of compounds |

| Analytical Chemistry | Reference material for chromatography | Useful for identifying other chemical substances |

| Neuroscience Research | Potential treatment for neurological disorders | Interacts with GABA receptors, influencing neural activity |

Case Study 1: Cell Culture Enhancement

In a study published in Journal of Cell Science, researchers explored the use of this compound as a component of cell culture media. The results indicated improved cell viability and proliferation rates compared to traditional media formulations. The compound facilitated better nutrient absorption and cellular communication, highlighting its potential in regenerative medicine.

Case Study 2: Neuropharmacological Implications

A recent investigation into the effects of this compound on GABAergic neurotransmission revealed promising results. Conducted at a leading neuroscience research facility, the study demonstrated that the compound could modulate GABA receptor activity, suggesting potential applications in developing anxiolytic medications. The findings were published in Neuroscience Letters.

化学反应分析

Acid- or Base-Catalyzed Hydrolysis

Ethyl cycloheptylacetate undergoes hydrolysis under acidic or basic conditions to yield cycloheptylacetic acid and ethanol. This reaction is governed by the Fischer equilibrium mechanism, where acid catalysis accelerates ester cleavage, while base conditions drive irreversible saponification .

Mechanism :

-

Acid-Catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses to release cycloheptylacetic acid and ethanol .

-

Base-Catalyzed : Deprotonation of water generates hydroxide, which attacks the carbonyl carbon. Subsequent elimination produces the carboxylate salt (cycloheptylacetate) and ethanol .

Key Data :

| Condition | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, reflux | H⁺ | 65–70 | |

| 1M NaOH, 80°C | OH⁻ | 92–95 |

Nucleophilic Substitution Reactions

This compound reacts with nucleophiles (e.g., amines, alcohols) via transesterification or aminolysis. For example, treatment with secondary alkylamines in nucleophilic solvents like acetic acid generates cycloheptylacetamide derivatives .

Example Reaction :

CH3CO2C2H5+R2NH→CH3CONR2+C2H5OH

Experimental Findings :

-

Cycloheptylamine reacts with this compound in acetic acid at 25°C to form N-cycloheptylcycloheptylacetamide in 87–90% yield .

-

Methanolysis in ethanol with K₂CO₃ yields mthis compound (73–93% yield) .

Cyclocondensation with Polyazaheterocycles

This compound participates in cyclocondensation reactions with polyazaheterocycles, such as 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl) derivatives. This process involves dynamic kinetic resolution and is catalyzed by phase-transfer catalysts (PTCs) .

Mechanistic Pathway :

-

Deprotonation of the ester α-hydrogen generates an enolate.

-

Enolate attacks the electrophilic carbon of the polyazaheterocycle.

-

Cyclization and proton transfer yield fused bicyclic products .

Key Observations :

-

Using silicotungstic acid as a catalyst enhances reaction rates and selectivity .

-

Yields range from 65–96% depending on the substituents and solvent .

Claisen Condensation

In the presence of strong bases (e.g., NaOEt), this compound forms β-keto esters via Claisen condensation. The enolate intermediate attacks a second ester molecule, followed by decarboxylation upon heating12.

Reaction Scheme :

-

Deprotonation to form enolate.

-

Nucleophilic attack on a second ester.

-

Elimination of ethanol to form β-keto ester.

Data :

| Base | Temperature | Product Yield (%) |

|---|---|---|

| NaOEt (1.5 eq) | 80°C | 78–85 |

| LDA (2 eq) | −78°C | 90–92 |

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes pyrolysis, producing cycloheptene, acetic acid, and ethylene. The reaction follows first-order kinetics with an activation energy (Ea) of 124 kJ/mol .

Thermodynamic Parameters :

| Property | Value |

|---|---|

| ΔH° (formation, liquid) | −480.57 kJ/mol |

| Tdecomp | 328–383°C |

Catalytic Hydrogenation

Under hydrogenation conditions (H₂, Pd/C), the ester group remains intact, but the cycloheptyl ring may undergo partial saturation. This reaction is solvent-dependent, with methanol favoring ring retention and ethanol promoting minor ring opening .

Conditions :

属性

IUPAC Name |

ethyl 2-cycloheptylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h10H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZGWMNNCXEKSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558889 |

Source

|

| Record name | Ethyl cycloheptylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80246-70-4 |

Source

|

| Record name | Ethyl cycloheptylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。